Cas no 1522390-27-7 (3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine)

3-(3-Bromo-4-methylphenyl)-1,2-oxazol-5-amine is a brominated oxazole derivative featuring a substituted phenyl ring, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both a bromo and methyl substituent on the phenyl ring offers selective reactivity for further functionalization, making it valuable in cross-coupling reactions and heterocyclic chemistry. The oxazole core, combined with the amine group at the 5-position, provides a reactive site for derivatization, enabling applications in pharmaceutical and agrochemical research. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic workflows. This compound is particularly useful for constructing complex molecular architectures in medicinal chemistry.
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine structure
1522390-27-7 structure
商品名:3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
CAS番号:1522390-27-7
MF:C10H9BrN2O
メガワット:253.095261335373
CID:5920048
PubChem ID:81471816

3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
    • 1522390-27-7
    • EN300-1913870
    • AKOS020050059
    • インチ: 1S/C10H9BrN2O/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3
    • InChIKey: LKJQSGFRKWYTDI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C)C1C=C(N)ON=1

計算された属性

  • せいみつぶんしりょう: 251.98983g/mol
  • どういたいしつりょう: 251.98983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1913870-10.0g
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
1522390-27-7
10g
$4729.0 2023-06-02
Enamine
EN300-1913870-0.5g
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
1522390-27-7
0.5g
$671.0 2023-09-17
Enamine
EN300-1913870-2.5g
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
1522390-27-7
2.5g
$1370.0 2023-09-17
Enamine
EN300-1913870-5g
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
1522390-27-7
5g
$2028.0 2023-09-17
Enamine
EN300-1913870-1g
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
1522390-27-7
1g
$699.0 2023-09-17
Enamine
EN300-1913870-0.1g
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
1522390-27-7
0.1g
$615.0 2023-09-17
Enamine
EN300-1913870-0.05g
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
1522390-27-7
0.05g
$587.0 2023-09-17
Enamine
EN300-1913870-0.25g
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
1522390-27-7
0.25g
$642.0 2023-09-17
Enamine
EN300-1913870-5.0g
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
1522390-27-7
5g
$3189.0 2023-06-02
Enamine
EN300-1913870-1.0g
3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine
1522390-27-7
1g
$1100.0 2023-06-02

3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine 関連文献

3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amineに関する追加情報

Introduction to 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine (CAS No. 1522390-27-7)

3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine, with the CAS number 1522390-27-7, is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated aryl group and an oxazolyl amine moiety, which contribute to its potential biological activities and therapeutic applications.

The chemical structure of 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine consists of a 1,2-oxazole ring substituted with a 3-bromo-4-methylphenyl group and an amino group. The presence of the bromine atom and the methyl group on the phenyl ring imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. These structural features make it a valuable candidate for various pharmacological studies.

Recent research has focused on the potential applications of 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine in the development of new therapeutic agents. Studies have shown that this compound exhibits promising activity in several areas, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

In the context of cancer research, 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine has been investigated for its ability to induce apoptosis in cancer cells. A study conducted by researchers at the University of California found that this compound effectively triggered apoptosis in human breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings highlight the potential of 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine as a lead compound for the development of novel anti-cancer drugs.

Beyond its anti-inflammatory and anti-cancer properties, 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine has also shown promise in neuroprotective applications. Research published in the Journal of Neurochemistry in 2020 indicated that this compound could protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes. This neuroprotective effect makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromoacetophenone with hydroxylamine to form an intermediate oxime, which is then cyclized to form the oxazole ring. The final step involves the substitution reaction with an appropriate amine to introduce the amino group. This synthetic pathway is well-documented and can be optimized for large-scale production.

In terms of safety and toxicity, preliminary studies have indicated that 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety for clinical use. Preclinical studies have shown that this compound is well-tolerated in animal models and does not exhibit significant adverse effects at effective doses.

The future prospects for 3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine are promising. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for specific therapeutic applications. Additionally, efforts are being made to develop more potent analogs with enhanced bioavailability and reduced side effects. These advancements could lead to the development of new drugs that address unmet medical needs in various disease areas.

In conclusion, 3-(3-bromo-4-methylphenyl)-1,2-oxazol-*5*-amine (CAS No. 1522390-*27*-*7*) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation and development as a therapeutic agent.

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